Decoquinate-d5
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Overview
Description
Decoquinate-d5 is a deuterated form of decoquinate, a quinolone derivative. It is primarily used as a stable isotope-labeled compound in various analytical and research applications. Decoquinate itself is known for its use as a coccidiostat in veterinary medicine, particularly for poultry, to inhibit the development of coccidian parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decoquinate-d5 involves the deuteration of decoquinateThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Decoquinate-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of quinolone derivatives with different functional groups .
Scientific Research Applications
Decoquinate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of decoquinate in various samples, including animal tissues and feed
Biological Research: Helps in studying the metabolism and pharmacokinetics of decoquinate in biological systems
Medical Research: Investigated for its potential use in developing new antimicrobial agents and understanding the mechanism of action of decoquinate
Industrial Applications: Used in quality control and regulatory compliance testing in the food and pharmaceutical industries
Mechanism of Action
Decoquinate-d5, like decoquinate, exerts its effects by inhibiting the mitochondrial electron transport chain in parasites. Specifically, it targets the cytochrome bc1 complex, disrupting the production of ATP and leading to the death of the parasite . This selective mechanism of action makes it effective against coccidian parasites without affecting the host cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to decoquinate-d5 include:
Decoquinate: The non-deuterated form, used primarily as a coccidiostat
N-alkyl quinolone amides: Derivatives of decoquinate with enhanced activity against tuberculosis
Quinoline O-carbamates: Derivatives with potent activity against apicomplexan parasites
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. The deuterium atoms provide a distinct mass shift, allowing for precise quantification and tracking in various studies .
Properties
IUPAC Name |
ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-4-7-8-9-10-11-12-13-15-30-23-17-20-22(16-19(23)14-5-2)26-18-21(24(20)27)25(28)29-6-3/h16-18H,4-15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWPYBBFFOLSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1CCC)NC=C(C2=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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